REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6](C(C2C=CC(C)=CC=2)=O)=[CH:5][CH:4]=[C:3]1[CH3:16].[C:17]1([CH3:27])[CH:22]=[CH:21][C:20](S(O)(=O)=O)=[CH:19][CH:18]=1.[C:28](=[O:31])(O)[O-].[Na+]>>[CH3:1][N:2]1[CH:6]=[C:5]([C:28]([C:20]2[CH:21]=[CH:22][C:17]([CH3:27])=[CH:18][CH:19]=2)=[O:31])[CH:4]=[C:3]1[CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(=CC=C1C(=O)C1=CC=C(C=C1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
10g
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted into chloroform
|
Type
|
CUSTOM
|
Details
|
The chloroform is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC(=C1)C(=O)C1=CC=C(C=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |